molecular formula C22H17ClN2O2 B15022468 N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-chloro-4-methylbenzamide

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-chloro-4-methylbenzamide

Cat. No.: B15022468
M. Wt: 376.8 g/mol
InChI Key: ZIANZWZIRKPABA-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-chloro-4-methylbenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-chloro-4-methylbenzamide typically involves the cyclization of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. Common catalysts used in these reactions include nanocatalysts, metal catalysts, and ionic liquid catalysts . The reaction conditions often involve refluxing in solvents such as dimethyl formamide or 1,4-dioxane .

Industrial Production Methods

Industrial production methods for benzoxazole derivatives, including this compound, often involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-chloro-4-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-chloro-4-methylbenzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-chloro-4-methylbenzamide involves its interaction with specific molecular targets and pathways. For example, benzoxazole derivatives have been shown to inhibit enzymes such as inhA, which is involved in the biosynthesis of mycolic acids in Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell wall synthesis, leading to the bactericidal effect.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-chloro-4-methylbenzamide include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of the benzoxazole moiety with a chlorinated benzamide structure

Properties

Molecular Formula

C22H17ClN2O2

Molecular Weight

376.8 g/mol

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-chloro-4-methylbenzamide

InChI

InChI=1S/C22H17ClN2O2/c1-13-10-11-15(12-17(13)23)21(26)24-18-8-5-6-16(14(18)2)22-25-19-7-3-4-9-20(19)27-22/h3-12H,1-2H3,(H,24,26)

InChI Key

ZIANZWZIRKPABA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2C)C3=NC4=CC=CC=C4O3)Cl

Origin of Product

United States

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